Lefleuganan

Antiprotozoal activity Trypanosoma brucei IC50

Lefleuganan is a clinical-stage nonapeptide with potent antiprotozoal activity (low nM) and >6-fold reduced mammalian cytotoxicity versus leucinostatin A, enabling in vivo PoC studies with superior safety. Ideal for mechanistic studies of mitochondrial uncoupling vs ATP synthase inhibition and as a validated reference standard in broad-spectrum screening panels.

Molecular Formula C62H102FN11O10
Molecular Weight 1180.5 g/mol
CAS No. 2233558-98-8
Cat. No. B10860345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLefleuganan
CAS2233558-98-8
Molecular FormulaC62H102FN11O10
Molecular Weight1180.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC1(CCC1)CN(C)C)NC(=O)C(CCC2CCCCC2)NC(=O)C3CCCN3C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C62H102FN11O10/c1-38(2)34-45(51(77)67-47(36-40(5)6)53(79)71-61(11,12)58(84)72-59(7,8)56(82)64-32-29-49(75)69-62(30-19-31-62)37-73(13)14)68-57(83)60(9,10)70-52(78)46(35-39(3)4)66-50(76)44(28-23-41-20-16-15-17-21-41)65-54(80)48-22-18-33-74(48)55(81)42-24-26-43(63)27-25-42/h24-27,38-41,44-48H,15-23,28-37H2,1-14H3,(H,64,82)(H,65,80)(H,66,76)(H,67,77)(H,68,83)(H,69,75)(H,70,78)(H,71,79)(H,72,84)/t44-,45-,46-,47-,48-/m0/s1
InChIKeyYAKYXJJMYOZOCV-KUJURARGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lefleuganan (CAS 2233558-98-8) Baseline: A Synthetic Nonapeptide Antiprotozoal Agent Derived from Leucinostatin A


Lefleuganan (CAS 2233558-98-8) is a clinical-stage synthetic nonapeptide drug candidate for the treatment of cutaneous leishmaniasis, structurally inspired by the natural antimicrobial peptide leucinostatin A [1]. It retains potent antiprotozoal activity in the low nanomolar range against kinetoplastid parasites while exhibiting a markedly improved mammalian cytotoxicity profile relative to its natural parent compound, enabling its advancement into clinical development [2].

Why In-Class Antiprotozoal Peptides Are Not Interchangeable with Lefleuganan (CAS 2233558-98-8)


Substitution of Lefleuganan with its natural parent compound leucinostatin A—or structurally similar derivatives within the leucinostatin peptide class—is not scientifically equivalent due to a critical divergence in mammalian target engagement and resultant toxicity [1]. While both compounds exhibit sub‑nanomolar antiprotozoal potency, leucinostatin A functions as a specific nanomolar inhibitor of mitochondrial ATP synthase across human, bovine, and yeast enzymes, a mechanism directly correlated with its prohibitive systemic toxicity [2]. Lefleuganan lacks this off‑target ATP synthase inhibition entirely, a structural modification that confers a 6‑fold improvement in mammalian cell cytotoxicity and enables clinical tolerability [3]. Procurement of the natural parent or uncharacterized derivatives would introduce unpredictable ATP synthase‑mediated toxicity, rendering them unsuitable for therapeutic or translational research applications.

Lefleuganan (CAS 2233558-98-8) Product‑Specific Quantitative Differentiation Evidence


Retention of Sub‑Nanomolar Antiprotozoal Potency Against Trypanosoma brucei

Lefleuganan maintains antiprotozoal potency comparable to its natural parent leucinostatin A against T. brucei, with reported IC50 values of 0.25 nM and 0.39 nM from independent studies [1]. This confirms that the structural modifications introduced in Lefleuganan do not compromise its primary therapeutic activity against kinetoplastid parasites, preserving the sub‑nanomolar potency characteristic of the natural compound [2].

Antiprotozoal activity Trypanosoma brucei IC50

6‑Fold Reduction in Mammalian Cell Cytotoxicity in L6 Rat Myoblasts

In noncancerous L6 rat myoblast cells, Lefleuganan demonstrates an IC50 of 1563 nM for cytotoxicity, representing a 6‑fold reduction in mammalian cell toxicity compared to leucinostatin A, which exhibits an IC50 of 259 nM under identical assay conditions [1]. This quantitative improvement in the selectivity window is the primary factor enabling the clinical development of Lefleuganan, whereas the systemic toxicity of leucinostatin A precluded its therapeutic use [2].

Cytotoxicity Selectivity Mammalian cells

Absence of Mitochondrial ATP Synthase Inhibition in Purified Enzyme Assays

Using a liposome‑based reconstituted system with purified ATP synthase from bovine heart, yeast mitochondria, and E. coli, leucinostatin A was confirmed as a specific nanomolar inhibitor of ATP synthesis, whereas Lefleuganan showed no detectable inhibition of ATP synthase activity [1]. The Ki value for leucinostatin A was determined in the nanomolar range (consistent with prior reports), while Lefleuganan exhibited no measurable inhibition, indicating that the structural modifications—specifically the absence of hydroxyleucine at position 7—ablate the ATP synthase binding interaction entirely [2].

Mitochondrial ATP synthase Off‑target activity Mechanism

Clinical‑Stage Development Status for Cutaneous Leishmaniasis

Lefleuganan is the only compound in the leucinostatin class to have advanced to clinical development, specifically as a candidate for the treatment of cutaneous leishmaniasis [1]. In contrast, leucinostatin A's clinical utility has been precluded by its acute systemic toxicity. Supporting in vivo data demonstrate that Lefleuganan is well‑tolerated in murine models at doses of 3 mg/kg administered via intraperitoneal injection for 2 days, whereas leucinostatin A at comparable doses exhibits dose‑limiting toxicity consistent with its ATP synthase inhibition profile [2].

Cutaneous leishmaniasis Clinical candidate In vivo tolerability

Recommended Research and Procurement Applications for Lefleuganan (CAS 2233558-98-8)


Translational Research in Cutaneous Leishmaniasis and Kinetoplastid Parasitology

Lefleuganan is the preferred compound for preclinical and translational studies targeting cutaneous leishmaniasis and related kinetoplastid infections where in vivo tolerability and clinical development potential are critical. Its retention of sub‑nanomolar antiprotozoal activity against T. brucei and L. donovani, combined with a 6‑fold reduction in mammalian cytotoxicity relative to leucinostatin A, positions it as the only compound in its structural class suitable for in vivo efficacy and safety evaluations [1].

Structure‑Activity Relationship (SAR) Studies on Nonapeptide Antiprotozoals

Lefleuganan serves as a benchmark compound for SAR investigations exploring the structural determinants of ATP synthase‑independent antiprotozoal activity. Its defined structural modifications—including substitution of the Michael acceptor and replacement of the AHMOD side chain—provide a validated framework for designing next‑generation antiprotozoal peptides that retain potency while eliminating the off‑target mitochondrial toxicity characteristic of natural leucinostatins [2].

Mitochondrial ATP Synthase Specificity Controls

Lefleuganan is ideally employed as a negative control in experiments investigating mitochondrial ATP synthase inhibition. Because it shares high structural similarity with the nanomolar ATP synthase inhibitor leucinostatin A yet exhibits no detectable inhibition of the enzyme in purified liposomal assays, Lefleuganan enables precise discrimination between ATP synthase‑mediated and uncoupling‑mediated antiprotozoal mechanisms [3].

Technical Documentation Hub

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